molecular formula C11H19NO4 B1292554 tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate CAS No. 885523-44-4

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1292554
CAS No.: 885523-44-4
M. Wt: 229.27 g/mol
InChI Key: YLSMZOYDABCDNG-UHFFFAOYSA-N
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Description

It is widely used in various scientific experiments and has shown potential impact in different fields of research and industry. The compound is characterized by its molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol .

Biochemical Analysis

Biochemical Properties

1-Boc-4-hydroxy-4-formyl-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. Additionally, the formyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Temporal Effects in Laboratory Settings

The effects of 1-Boc-4-hydroxy-4-formyl-piperidine can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of specific enzymes or prolonged activation of signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Boc-4-hydroxy-4-formyl-piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis .

Metabolic Pathways

1-Boc-4-hydroxy-4-formyl-piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other metabolites. For example, the compound can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1-Boc-4-hydroxy-4-formyl-piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its lipophilic groups enable it to partition into cellular membranes. This dual solubility facilitates its distribution within different cellular compartments .

Subcellular Localization

1-Boc-4-hydroxy-4-formyl-piperidine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxy-piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the formyl group yields a primary alcohol .

Scientific Research Applications

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate include:

  • 1-Boc-4-hydroxypiperidine
  • 1-Boc-piperidine-4-carboxaldehyde
  • 4-hydroxypiperidine

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a hydroxyl and formyl group provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSMZOYDABCDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646529
Record name tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-44-4
Record name tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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